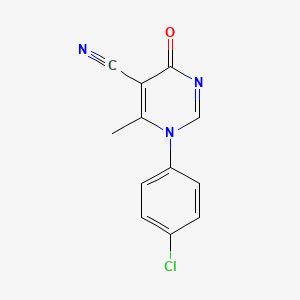![molecular formula C12H16N4OS2 B5627822 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5627822.png)
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide" typically involves cyclization reactions and the functionalization of 1,3,4-thiadiazole and thiazole rings. For instance, compounds incorporating 1,3,4-thiadiazole units have been synthesized through reactions involving thioamides and chloroacetoacetate or analogous cyclization processes with yields varying from moderate to high. These methods highlight the synthetic strategies that might be applicable for synthesizing the compound of interest (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds containing 1,3,4-thiadiazole and thiazole units often involves spectroscopic techniques such as IR, 1H NMR, and MS spectra, providing insights into the arrangement of atoms and the chemical environment within the molecule. These techniques are crucial for confirming the successful synthesis and understanding the structural features of the compound (I. Wawrzycka-Gorczyca & A. Siwek, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and structural motifs. For example, reactions involving the thiadiazole and thiazole rings can lead to a variety of derivatives with potential biological or physical properties. Studies on similar compounds have demonstrated their ability to undergo reactions like ring opening or substitution, depending on the conditions and reagents used, which can significantly alter their chemical properties and potential applications (Yu. O. Remizov, L. М. Pevzner, & M. Petrov, 2019).
Physical Properties Analysis
The physical properties of "N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide" would likely be determined by its molecular structure, such as solubility, melting point, and crystalline form. These properties are essential for understanding the compound's behavior in different environments and for its potential application in material science or other fields. Similar analyses for related compounds involve detailed crystallographic studies to elucidate their solid-state structure and physical characteristics (D. Lynch, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, play a crucial role in determining the applications and usefulness of compounds like "N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide". Investigations into related molecules have explored their potential in forming various derivatives through electrophilic substitution, nucleophilic addition, or other chemical transformations, which can be foundational for further modifications or applications in different chemical contexts (K. Ravi Singh et al., 2022).
Mecanismo De Acción
While the specific mechanism of action for your compound is not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities. For example, they have been used as anticonvulsant agents, and several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Direcciones Futuras
The 1,3,4-thiadiazole scaffold is a versatile structure in medicinal chemistry, and there is ongoing research to develop novel, more effective therapeutics based on this scaffold . Future directions could include further modifications of the 1,3,4-thiadiazole moiety to enhance its pharmacological properties and reduce any potential toxicity.
Propiedades
IUPAC Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-3-5-10-14-8(7-18-10)12(17)13-6-11-16-15-9(4-2)19-11/h7H,3-6H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKBNQWDQGBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Ethyl-1,3,4-thiadiazol-2-YL)methyl]-2-propyl-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)
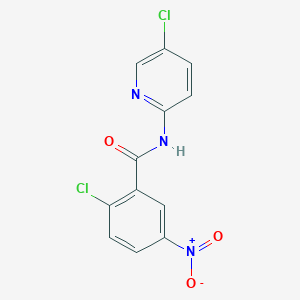
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627765.png)
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
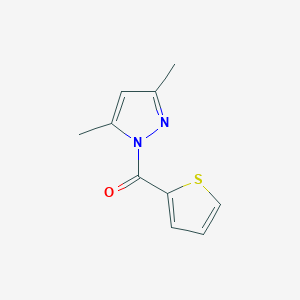
![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)
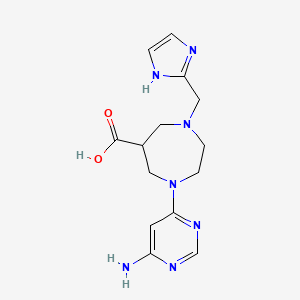
![4-fluoro-N-{rel-(3R,4S)-4-isopropyl-1-[3-(methylamino)-3-oxopropyl]-3-pyrrolidinyl}-2-methylbenzamide hydrochloride](/img/structure/B5627789.png)
![2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627797.png)
![2-(3-methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5627798.png)
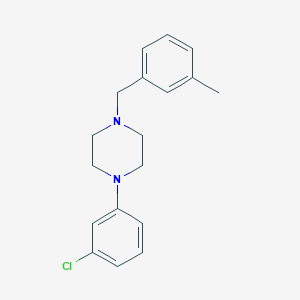
![methyl 4-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B5627806.png)
